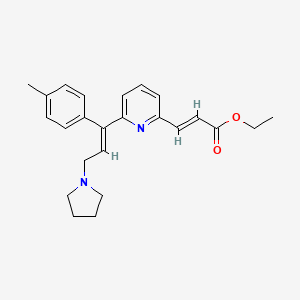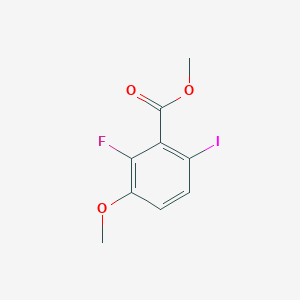
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14BrIN2O and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, along with a piperazine moiety substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively.
Piperazine Introduction: The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the brominated and iodinated phenyl compound.
Methanone Formation: Finally, the methanone group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Aplicaciones Científicas De Investigación
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and iodine atoms, along with the piperazine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone lies in the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions.
Propiedades
Fórmula molecular |
C12H14BrIN2O |
|---|---|
Peso molecular |
409.06 g/mol |
Nombre IUPAC |
(2-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
YQUHOSZAWAOJIW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


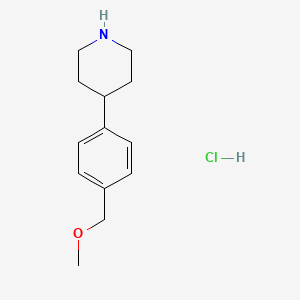
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
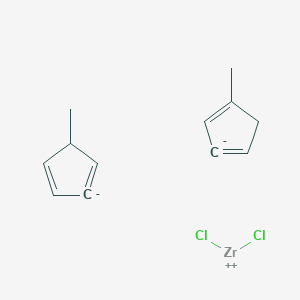
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)

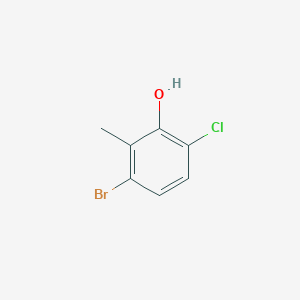
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
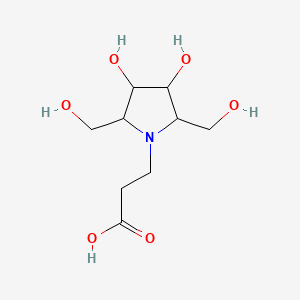
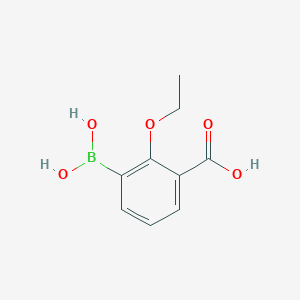

![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
